10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
59690-98-1
VCID:
VC21178752
InChI:
InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20)
SMILES:
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl
Molecular Formula:
C15H12Cl2N2O
Molecular Weight:
307.2 g/mol
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
CAS No.: 59690-98-1
Cat. No.: VC21178752
Molecular Formula: C15H12Cl2N2O
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59690-98-1 |
|---|---|
| Molecular Formula | C15H12Cl2N2O |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | 5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
| Standard InChI | InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20) |
| Standard InChI Key | DJQKHJIGURUVKD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator